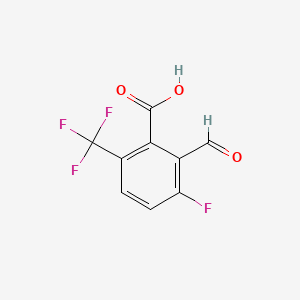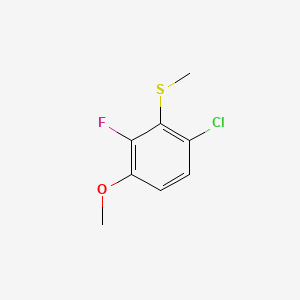
(6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8ClFOS It is characterized by the presence of chloro, fluoro, methoxy, and methylsulfane functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with organoboron compounds under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of (6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro and fluoro groups can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated and defluorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
(6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to form covalent bonds with target molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (6-Chloro-2-fluoro-3-(methoxymethyl)phenyl)(methyl)sulfane
Uniqueness
(6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C8H8ClFOS |
|---|---|
分子量 |
206.67 g/mol |
IUPAC名 |
1-chloro-3-fluoro-4-methoxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFOS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 |
InChIキー |
NDLCMJNRVLVTSI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)Cl)SC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


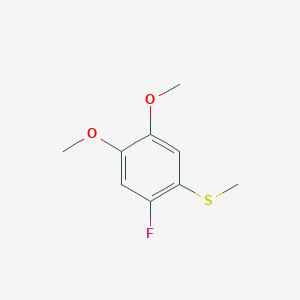
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026589.png)
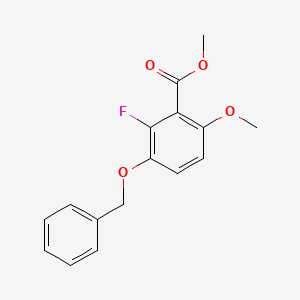

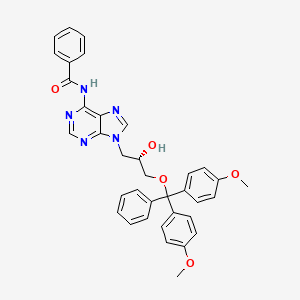
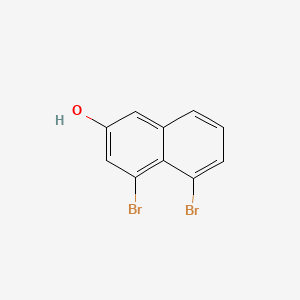





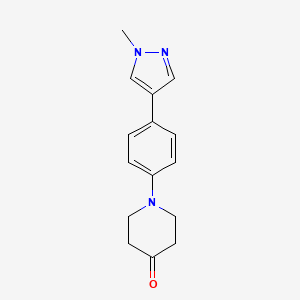
![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)
